molecular formula C17H17N3O4 B11554902 2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(4-methyl-2-nitrophenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B11554902
M. Wt: 327.33 g/mol
InChI Key: GISXFWYPNIBTLF-QGOAFFKASA-N
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Description

2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrophenoxy group, a phenylethylidene group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves a multi-step process. One common method starts with the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-methyl-2-nitrophenoxy)acetic acid. The acetic acid derivative is subsequently converted to its hydrazide form by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 1-phenylethylidene to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(4-methyl-2-aminophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide.

Scientific Research Applications

2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetohydrazide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-2-nitrophenoxy)acetohydrazide
  • 2-(4-methyl-2-aminophenoxy)acetohydrazide
  • N’-[(1E)-1-phenylethylidene]acetohydrazide

Uniqueness

2-(4-methyl-2-nitrophenoxy)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to the presence of both nitrophenoxy and phenylethylidene groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H17N3O4/c1-12-8-9-16(15(10-12)20(22)23)24-11-17(21)19-18-13(2)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21)/b18-13+

InChI Key

GISXFWYPNIBTLF-QGOAFFKASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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